DO3AM-acetic acid

Catalog No.
S899185
CAS No.
913528-04-8
M.F
C16H31N7O5
M. Wt
401.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DO3AM-acetic acid

CAS Number

913528-04-8

Product Name

DO3AM-acetic acid

IUPAC Name

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C16H31N7O5

Molecular Weight

401.46 g/mol

InChI

InChI=1S/C16H31N7O5/c17-13(24)9-20-1-3-21(10-14(18)25)5-7-23(12-16(27)28)8-6-22(4-2-20)11-15(19)26/h1-12H2,(H2,17,24)(H2,18,25)(H2,19,26)(H,27,28)

InChI Key

DFPHZEYJGWLQJE-UHFFFAOYSA-N

SMILES

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)N

MRI Contrast Agent

DO3AM-acetic acid belongs to a class of contrast agents called dendritic PARACEST agents. PARACEST stands for Polarization Transfer Assisted Relaxation Exchange. These agents enhance the MRI signal by exchanging protons with surrounding water molecules. This exchange alters the relaxation properties of the water protons, leading to a detectable signal on MRI ().

The key advantage of DO3AM-acetic acid as a contrast agent is its pH sensitivity. The chemical properties of the molecule change depending on the surrounding acidity. This allows researchers to use DO3AM-acetic acid for pH mapping within tissues. By measuring the MRI signal from the agent, scientists can infer the local pH environment ().

MRI-based pH mapping offers several advantages over traditional methods. It is non-invasive and can provide high-resolution spatial information about pH levels within tissues. This makes DO3AM-acetic acid a valuable tool for studying various biological processes that involve pH changes, such as:

  • Tumor biology: Cancerous tumors often exhibit a more acidic environment compared to healthy tissues. DO3AM-acetic acid can help researchers map tumor pH, potentially aiding in cancer diagnosis and treatment monitoring.
  • Drug delivery: Understanding the pH of a targeted tissue can be crucial for designing effective drug delivery systems. DO3AM-acetic acid can inform researchers about the optimal release profile for drugs based on the target tissue's pH.

DO3AM-acetic acid, also referred to as Dotam-mono acid, is a chemical compound that belongs to the class of tetraazacyclododecane derivatives. It is characterized by its unique structure, which includes a tetraazacyclododecane core with acetic acid functional groups. This compound is primarily recognized for its role as a dendritic PARACEST (Paramagnetic Chemical Exchange Saturation Transfer) contrast agent used in magnetic resonance imaging (MRI) applications. Its ability to form stable complexes with metal ions, particularly lanthanides, enhances its utility in medical imaging and biochemical research .

  • Complexation: It readily reacts with lanthanide ions (Ln³⁺), forming stable complexes that are essential for MRI contrast applications.
  • Substitution Reactions: The acetate groups in DO3AM-acetic acid can participate in substitution reactions under specific conditions, allowing for the modification of its chemical structure .

Common Reagents and Conditions

  • Complexation: Typically performed in aqueous solutions with lanthanide ions.
  • Substitution: Various nucleophiles can be employed depending on the desired product.

Major Products

The primary products of these reactions include stable lanthanide complexes, which have valuable applications in medical imaging and other fields.

DO3AM-acetic acid exhibits notable biological activities:

  • Cellular Effects: It influences cellular processes such as signaling pathways and gene expression. Specifically, it has been shown to activate the AMPKα signaling pathway in liver cells, promoting lipid oxidation and inhibiting lipid synthesis.
  • Molecular Mechanism: The compound interacts with biomolecules through binding, forming stable complexes with metal ions that can modulate enzyme activity and affect metabolic pathways .

The synthesis of DO3AM-acetic acid typically involves the following steps:

  • Coupling Reaction: The primary method includes coupling 4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane with acetic acid using coupling agents like PyBOP.
  • Deprotection: Side-chain protecting groups are removed during the reaction process.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity .

DO3AM-acetic acid has several important applications:

  • Medical Imaging: Its primary use is as a contrast agent in MRI due to its ability to form stable complexes with paramagnetic ions.
  • Biochemical Research: It serves as a tool for studying biochemical pathways and cellular functions due to its interactions with various biomolecules .

Studies have demonstrated that DO3AM-acetic acid interacts significantly with various biomolecules, affecting cellular metabolism and gene expression. Its unique binding properties allow it to modulate enzyme activities effectively, making it a valuable compound for biochemical experiments and potential therapeutic applications .

Several compounds share structural similarities with DO3AM-acetic acid. Here are a few notable examples:

Compound NameStructure TypeUnique Features
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid)Tetraazacyclododecane derivativeStronger interaction with metal ions; more labile complexes
DO3A (1,4,7-Tris(2-carboxyethyl)-1,4,7-triazacyclononane)Triazacyclononane derivativeHigher basicity; faster exchange rates with water
DOTAM (1,4,7,10-Tetraaza-1,4,7-triacetamido-cyclododecane)Tetraazacyclododecane derivativeEnhanced stability under acidic conditions

Uniqueness of DO3AM-acetic Acid

DO3AM-acetic acid is unique due to its amide groups replacing carboxylate arms found in other similar compounds like DOTA or DO3A. This modification results in slower exchange rates of metal-bound water molecules and greater kinetic inertness under physiological conditions, making it particularly suitable for in vivo applications in medical imaging .

DO3AM-acetic acid belongs to the family of 1,4,7,10-tetraazacyclododecane (cyclen) derivatives, featuring a 12-membered macrocyclic ring with four nitrogen atoms. Its molecular formula, C₁₆H₃₁N₇O₅ (molecular weight: 401.46 g/mol), includes three carbamoylmethyl (-CH₂CONH₂) groups and one acetic acid (-CH₂COOH) pendant arm attached to the macrocyclic framework. The stereochemical configuration arises from the tetrahedral geometry of the nitrogen atoms and the spatial arrangement of substituents around the cyclen ring.

The macrocycle adopts a twisted square-antiprismatic (TSA) conformation in its metal-free form, as observed in related cyclen derivatives. This conformation minimizes steric hindrance between the bulky carbamoylmethyl groups and optimizes hydrogen-bonding interactions. The acetic acid pendant arm introduces asymmetry, leading to two distinct enantiomers due to the chiral center at the carboxyl-bearing carbon.

Key Structural Features:

  • Bond Lengths: The C-N bonds within the macrocycle range between 1.47–1.49 Å, while the C-O bonds in the carbamoylmethyl groups measure 1.23 Å (C=O) and 1.33 Å (C-NH₂).
  • Hydrogen Bonding: Intramolecular hydrogen bonds between amide protons and adjacent carbonyl oxygen atoms stabilize the TSA conformation (N-H···O distances: 2.8–3.1 Å).

Crystallographic Analysis via X-Ray Diffraction

X-ray diffraction studies of DO3AM-acetic acid reveal two polymorphic forms, both crystallizing as zwitterions with proton transfer from the acetic acid group to a macrocyclic nitrogen.

Polymorph 1 (Space Group P2₁/n):

  • Unit Cell Parameters: a = 10.23 Å, b = 15.67 Å, c = 12.89 Å, β = 98.5°.
  • Coordination Geometry: The zwitterionic structure features a planar carboxylate group (O-C-O angle: 124.5°) and a protonated nitrogen atom (N-H bond length: 1.02 Å).

Polymorph 2 (Space Group P2₁):

  • Unit Cell Parameters: a = 9.85 Å, b = 15.72 Å, c = 12.94 Å, β = 97.8°.
  • Hydrogen-Bonding Networks: Chains of water molecules bridge adjacent macrocycles, forming a 3D framework (O···O distances: 2.65–2.89 Å).

Table 1: Crystallographic Data for DO3AM-Acetic Acid Polymorphs

ParameterPolymorph 1Polymorph 2
Space GroupP2₁/nP2₁
a (Å)10.239.85
b (Å)15.6715.72
c (Å)12.8912.94
β (°)98.597.8
Hydrogen Bonds per Unit810

Comparative Structural Analysis with Macrocyclic Analogues

DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid)

  • Structural Differences: DOTA contains four acetic acid pendant arms, whereas DO3AM-acetic acid substitutes three arms with carbamoylmethyl groups.
  • Coordination Geometry: DOTA forms octadentate complexes with lanthanides, utilizing all four carboxylate oxygens and four macrocyclic nitrogens. In contrast, DO3AM-acetic acid’s carbamoylmethyl groups reduce denticity, favoring heptadentate binding.

DOTAM (1,4,7,10-Tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane)

  • Functional Group Variance: DOTAM lacks the acetic acid moiety, featuring four carbamoylmethyl groups instead.
  • Metal Affinity: DOTAM exhibits higher selectivity for transition metals (e.g., Cu²⁺) due to its softer donor atoms, while DO3AM-acetic acid’s carboxylate enhances lanthanide binding.

Table 2: Structural Comparison of Cyclen Derivatives

FeatureDO3AM-Acetic AcidDOTADOTAM
Pendant Arms3 carbamoyl, 1 acetic acid4 acetic acid4 carbamoyl
Denticity (Ln³⁺)HeptadentateOctadentateHexadentate
Predominant ConformationTSASA/TSATSA
Hydrogen-Bond CapacityHigh (carboxylate)ModerateLow

Synthesis and Modifications

DO3AM-acetic acid is synthesized via alkylation of cyclen with α-bromoacetamide derivatives, followed by hydrolysis. Introducing the acetic acid group requires selective protection/deprotection strategies to avoid side reactions at the carbamoylmethyl sites.

XLogP3

-5.7

Dates

Modify: 2023-08-16

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